![molecular formula C19H26N2O3S B2963407 9-((3,5-dimethylpiperidin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 898464-63-6](/img/structure/B2963407.png)

9-((3,5-dimethylpiperidin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

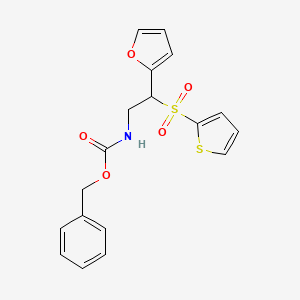

The compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . The sulfonyl group attached to the piperidine ring could potentially make the compound more polar and could affect its reactivity.

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The 3D structure of similar compounds can often be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring and the sulfonyl group. Piperidines are often involved in nucleophilic substitution reactions, while sulfonyl groups can participate in a variety of reactions, including elimination and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity and potentially its solubility in water .Scientific Research Applications

Microwave-assisted Synthesis and Biological Activity

The microwave-assisted synthesis utilizing boron nitride nanomaterials as catalysts demonstrates an efficient approach for creating biologically active compounds, including ethylpiperazinyl-quinolinyl based acridine derivatives. This method highlights the potential for rapid, high-yield synthesis of complex organic compounds with significant biological activities, including molecular docking studies in protein interactions (Arul Murugesan et al., 2017).

Tautomeric Structures and Synthesis Innovations

Research on tautomeric structures of dihydropyrazolo[1,5-a]-pyrimidin-7-one and the synthesis of novel quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones through ring transformation offers insights into the chemical versatility and potential pharmacological applications of quinoline derivatives (Y. Kurasawa et al., 1989).

Diastereoselective Synthesis for Bioactive Derivatives

The solvent-free, catalytic synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones showcases a method for generating bioactive, highly functionalized derivatives with potential therapeutic applications, emphasizing the importance of regioselectivity and diastereoselectivity in medicinal chemistry (Diego R Merchán Arenas & V. Kouznetsov, 2014).

Heterocyclic Synthesis Under Microwave Irradiation

The one-pot synthesis of pyrimido[5,4-b]quinolin-2,4,9-triones under microwave irradiation without a catalyst represents an advance in the efficient production of heterocyclic compounds. This process exemplifies the rapid generation of complex molecules with potential for further chemical modification and exploration of biological activities (R. M. Shaker & M. A. Elrady, 2008).

Regioselective Sulfonylation

The study on regioselective sulfonylation and N- to O-sulfonyl migration in quinazolin-4(3H)-ones and analogous thienopyrimidin-4(3H)-ones provides valuable insights into the manipulation of sulfonamide groups. This research has implications for the design of compounds with specific pharmacological targets through precise structural modifications (Matthias D. Mertens et al., 2013).

Mechanism of Action

properties

IUPAC Name |

7-(3,5-dimethylpiperidin-1-yl)sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S/c1-13-8-14(2)12-20(11-13)25(23,24)17-9-15-4-3-7-21-18(22)6-5-16(10-17)19(15)21/h9-10,13-14H,3-8,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMSYDLOKCGLOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2963327.png)

![1,2-Bis[1-(2-methoxypropan-2-yl)pyrazol-4-yl]ethane-1,2-dione](/img/structure/B2963330.png)

![(3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one](/img/structure/B2963332.png)

![3,3-Dimethyl-4-[1-(4-methyl-3-methylsulfonylbenzoyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2963338.png)

![6-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2963342.png)

![[3-(Difluoromethyl)oxetan-3-yl]methanamine](/img/structure/B2963343.png)

amino}acetic acid](/img/structure/B2963344.png)

![6-(2,5-Difluorobenzyl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2963345.png)

![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B2963347.png)